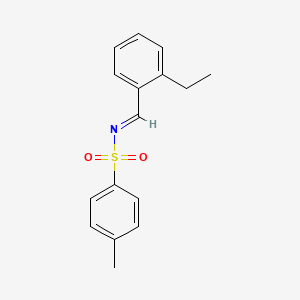
N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzylidene group attached to a sulfonamide moiety, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide typically involves the condensation of 2-ethylbenzaldehyde with 4-methylbenzenesulfonamide. This reaction is often catalyzed by an acid or base to facilitate the formation of the imine bond. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction. The product is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized as a corrosion inhibitor and as a dye for textiles.
Wirkmechanismus
The exact mechanism of action of N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways:
Antibacterial and Antifungal Activity: Inhibits the growth of microorganisms by interfering with their metabolic processes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways.
Antioxidant Activity: Scavenges free radicals, thereby protecting cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide can be compared with other sulfonamide derivatives:
N-Benzylideneaniline: Similar structure but lacks the sulfonamide group, leading to different chemical and biological properties.
N-(2-Chloroquinolin-3-ylmethylene)hydrazine: Contains a quinoline moiety, which imparts distinct antimicrobial and antimalarial activities.
4-Ethoxy-N’-(2-methylbenzylidene)benzenesulfonohydrazide:
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure allows it to undergo diverse reactions and exhibit a range of biological activities, making it a valuable compound for further study and application.
Eigenschaften
Molekularformel |
C16H17NO2S |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
(NE)-N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO2S/c1-3-14-6-4-5-7-15(14)12-17-20(18,19)16-10-8-13(2)9-11-16/h4-12H,3H2,1-2H3/b17-12+ |
InChI-Schlüssel |
QHYXANXZQORSNK-SFQUDFHCSA-N |
Isomerische SMILES |
CCC1=CC=CC=C1/C=N/S(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CCC1=CC=CC=C1C=NS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



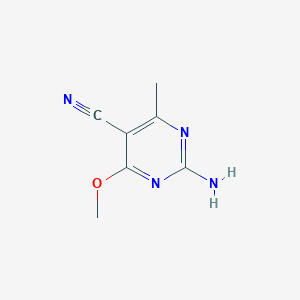
![(6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/structure/B13650770.png)
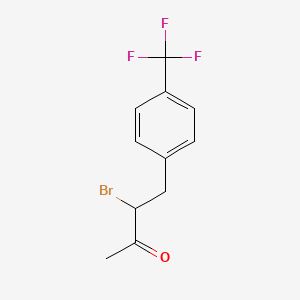
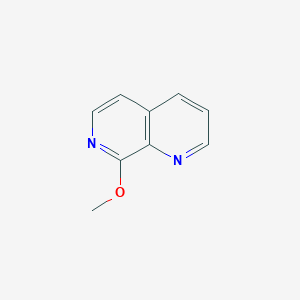
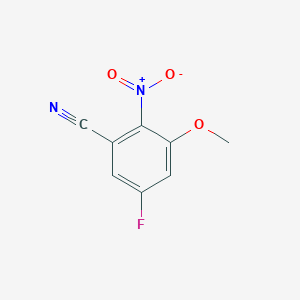
![4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13650797.png)


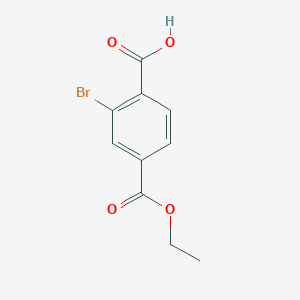
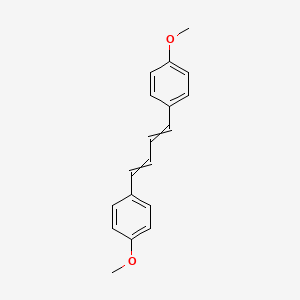
![2'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B13650821.png)
![tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate](/img/structure/B13650823.png)

